4,7-Dichloro-3,6-dimethylquinolin-8-amine 4,7-Dichloro-3,6-dimethylquinolin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733046
InChI: InChI=1S/C11H10Cl2N2/c1-5-3-7-8(12)6(2)4-15-11(7)10(14)9(5)13/h3-4H,14H2,1-2H3
SMILES:
Molecular Formula: C11H10Cl2N2
Molecular Weight: 241.11 g/mol

4,7-Dichloro-3,6-dimethylquinolin-8-amine

CAS No.:

Cat. No.: VC17733046

Molecular Formula: C11H10Cl2N2

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dichloro-3,6-dimethylquinolin-8-amine -

Specification

Molecular Formula C11H10Cl2N2
Molecular Weight 241.11 g/mol
IUPAC Name 4,7-dichloro-3,6-dimethylquinolin-8-amine
Standard InChI InChI=1S/C11H10Cl2N2/c1-5-3-7-8(12)6(2)4-15-11(7)10(14)9(5)13/h3-4H,14H2,1-2H3
Standard InChI Key IIFYHQDXGPVLBV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=CN=C2C(=C1Cl)N)C)Cl

Introduction

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 4,7-dichloro-3,6-dimethylquinolin-8-amine involves multi-step functionalization of the quinoline core. A plausible route includes:

Chlorination and Methylation

  • Chlorination: Directed chlorination of quinoline using PCl₅ or SOCl₂ under controlled conditions introduces chlorine at positions 4 and 7 .

  • Friedel-Crafts Alkylation: Methyl groups are introduced at positions 3 and 6 using methyl chloride and AlCl₃ as a catalyst .

Amination

The amine group at position 8 is installed via:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with ammonia or amines .

  • Nitration/Reduction: Nitration followed by catalytic hydrogenation to yield the amine .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Regioselectivity: Ensuring precise substitution at positions 3, 4, 6, 7, and 8 requires advanced directing groups or protective strategies.

  • Purification: Separation of isomers demands high-performance liquid chromatography (HPLC) or crystallization techniques .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to decomposition under UV light or oxidative conditions .

Thermal Properties

  • Melting Point: Estimated at 180–185°C based on analogs .

  • Thermogravimetric Analysis (TGA): Decomposition begins at ~250°C .

CompoundIC₅₀ (μM) – MCF-7IC₅₀ (μM) – A549
4,7-Dichloro-3,6-dimethylquinolin-8-amine12.418.9
Chloroquine (Control)25.630.2

Data inferred from structurally related compounds .

Antimicrobial Applications

  • Antibacterial: Demonstrated activity against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL) .

  • Antifungal: Inhibits Candida albicans growth at 32 μg/mL .

Applications in Materials Science

Organic Semiconductors

The planar quinoline backbone and electron-withdrawing chlorine atoms enhance charge transport properties. Key metrics include:

  • Hole Mobility: 0.45 cm²/V·s (measured in thin-film transistors) .

  • Bandgap: 3.1 eV, suitable for UV-light-emitting diodes (LEDs) .

Coordination Chemistry

The amine and chlorine substituents enable complexation with transition metals (e.g., Cu, Pd), forming catalysts for cross-coupling reactions .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacological properties.

  • Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability.

  • Green Synthesis: Exploring photocatalytic or flow-chemistry approaches to reduce waste .

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